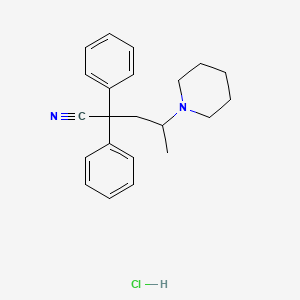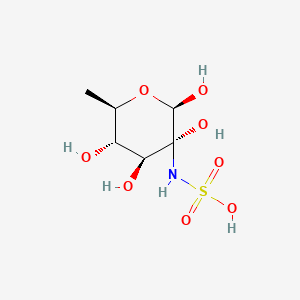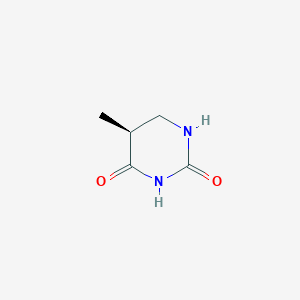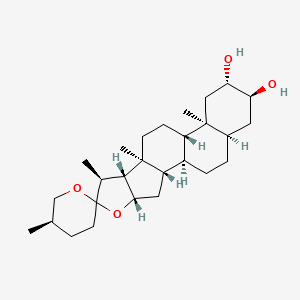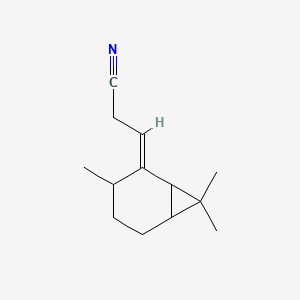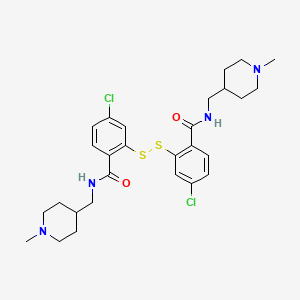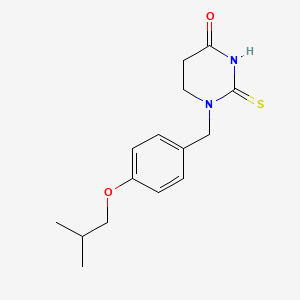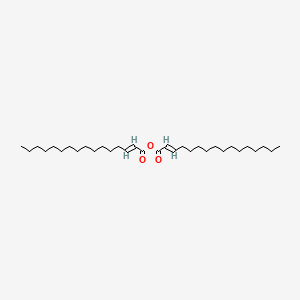
2-Hexadecenoic acid, anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecenoic acid, anhydride is an organic compound derived from 2-Hexadecenoic acid. It is a type of acid anhydride, which is characterized by having two acyl groups bonded to the same oxygen atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hexadecenoic acid, anhydride can be synthesized through the reaction of 2-Hexadecenoic acid with a dehydrating agent. Common dehydrating agents include phosphorus pentoxide (P4O10) and acetic anhydride. The reaction typically involves heating the mixture to remove water and form the anhydride.
Industrial Production Methods
Industrial production of this compound often involves the use of acid chlorides and carboxylate salts. For example, the reaction of 2-Hexadecenoic acid chloride with sodium 2-Hexadecenoate can produce the anhydride. This method is efficient and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexadecenoic acid, anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-Hexadecenoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols, often in the presence of a catalyst like pyridine.
Aminolysis: Amines, typically at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), under anhydrous conditions.
Major Products Formed
Hydrolysis: 2-Hexadecenoic acid.
Alcoholysis: Esters of 2-Hexadecenoic acid.
Aminolysis: Amides of 2-Hexadecenoic acid.
Reduction: Primary alcohols derived from 2-Hexadecenoic acid.
Wissenschaftliche Forschungsanwendungen
2-Hexadecenoic acid, anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form esters, amides, and other derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hexadecenoic acid, anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive and can be attacked by nucleophiles such as water, alcohols, and amines. This leads to the formation of various products, including acids, esters, and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Hexadecenoic acid, anhydride can be compared with other acid anhydrides, such as:
Acetic anhydride: Commonly used in acetylation reactions.
Maleic anhydride: Used in the production of resins and as a dienophile in Diels-Alder reactions.
Succinic anhydride: Utilized in the synthesis of pharmaceuticals and as a curing agent for epoxy resins.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and research.
Eigenschaften
CAS-Nummer |
71520-00-8 |
|---|---|
Molekularformel |
C32H58O3 |
Molekulargewicht |
490.8 g/mol |
IUPAC-Name |
[(E)-hexadec-2-enoyl] (E)-hexadec-2-enoate |
InChI |
InChI=1S/C32H58O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30H,3-26H2,1-2H3/b29-27+,30-28+ |
InChI-Schlüssel |
CFJSABLFNNINIE-QAVVBOBSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C(=O)OC(=O)/C=C/CCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(=O)OC(=O)C=CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


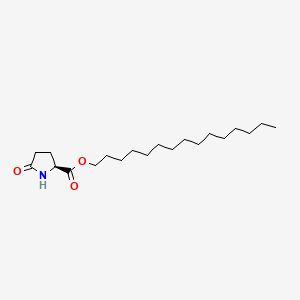
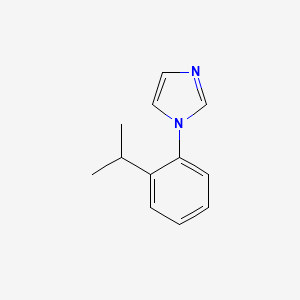
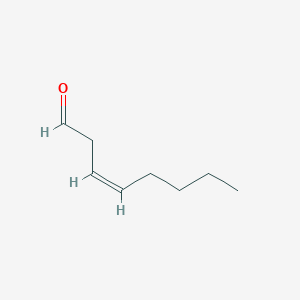

![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

